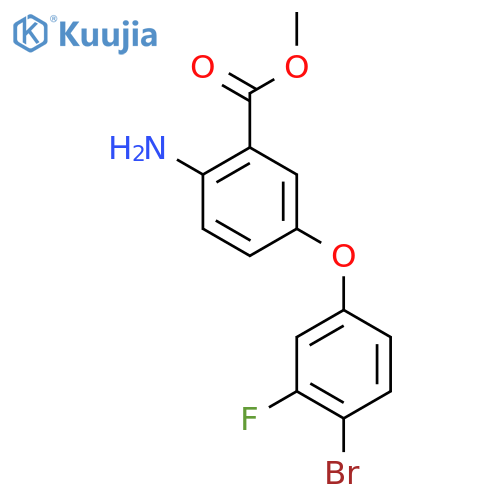

Cas no 1468710-90-8 (2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester)

2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester

- methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

- 2-Amino-5-(4-bromo-3-fluoro-phenoxy)-benzoic acid methyl ester

-

- MDL: MFCD31614109

- インチ: 1S/C14H11BrFNO3/c1-19-14(18)10-6-8(3-5-13(10)17)20-9-2-4-11(15)12(16)7-9/h2-7H,17H2,1H3

- InChIKey: UHAVSVXUWDZXHM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1F)OC1C=CC(=C(C(=O)OC)C=1)N

計算された属性

- せいみつぶんしりょう: 338.99063 g/mol

- どういたいしつりょう: 338.99063 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6

- 疎水性パラメータ計算基準値(XlogP): 5

- ぶんしりょう: 340.14

2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 185701-2.500g |

2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester, 95% |

1468710-90-8 | 95% | 2.500g |

$1650.00 | 2023-09-10 |

2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl esterに関する追加情報

Research Briefing on 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester (CAS: 1468710-90-8)

2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester (CAS: 1468710-90-8) is a synthetic organic compound that has recently gained attention in chemical biology and medicinal chemistry research. This compound, characterized by its bromo-fluorophenoxy and amino-benzoic acid ester structure, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly as a building block for kinase inhibitors and other therapeutic agents targeting inflammatory and oncological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role in developing selective kinase inhibitors. Researchers utilized 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester as a core scaffold to design novel compounds targeting JAK3 kinases, which play crucial roles in immune response regulation. The study demonstrated that modifications at the amino and ester functional groups significantly influenced the compounds' binding affinity and selectivity profiles.

In the field of radiopharmaceuticals, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of this compound as a precursor for developing PET imaging probes. The bromo-fluoro substitution pattern was found to be particularly advantageous for radiohalogenation, allowing efficient incorporation of fluorine-18 isotopes for diagnostic applications in oncology. The study highlighted the compound's stability under radiolabeling conditions and its favorable pharmacokinetic properties.

From a synthetic chemistry perspective, innovative methodologies have been developed to optimize the production of 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester. A 2023 Organic Process Research & Development paper described a continuous flow chemistry approach that improved yield (from 68% to 89%) while reducing hazardous waste generation. This advancement addresses previous challenges in scaling up production while maintaining the compound's high purity required for pharmaceutical applications.

Recent computational studies have provided insights into the compound's molecular interactions. Molecular docking simulations published in RSC Advances (2024) revealed that the bromo-fluorophenoxy moiety contributes to unique binding patterns with various biological targets, explaining its versatility in drug design. These findings support the compound's continued use as a privileged structure in medicinal chemistry programs.

Ongoing research is exploring the compound's potential in addressing antimicrobial resistance. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester show promising activity against multidrug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. Further structure-activity relationship studies are underway to optimize these antimicrobial properties.

In conclusion, 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester (CAS: 1468710-90-8) continues to be a valuable chemical entity in pharmaceutical research, with recent advancements demonstrating its utility across multiple therapeutic areas. The compound's structural features enable diverse modifications, making it a versatile scaffold for drug discovery. Future research directions may include exploring its applications in targeted protein degradation and covalent inhibitor development.

1468710-90-8 (2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester) 関連製品

- 1797181-56-6(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide)

- 158262-76-1(Pentanenitrile, 2-(2(3H)-benzothiazolylidene)-4,4-dimethyl-3-oxo-)

- 899975-23-6(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide)

- 1223949-95-8(4-{[(2-methylphenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine)

- 2034395-00-9(2-chloro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide)

- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)

- 154257-81-5(5-Chloro-2-methyl-3-nitrobenzoic acid)

- 866017-87-0(2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)

- 2172132-55-5(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-3-methoxy-2-methylpropanoic acid)

- 2649070-42-6(4-(isocyanatomethyl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole)